molecular formula C18H24N2O3 B11304678 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one CAS No. 389077-21-8

7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one

Cat. No.: B11304678
CAS No.: 389077-21-8
M. Wt: 316.4 g/mol
InChI Key: NBARNRAPUINKJV-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse applications in pharmaceuticals, dyes, and liquid crystals. The incorporation of a piperazine moiety enhances the compound’s solubility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one typically involves a Mannich reaction. This reaction includes the condensation of 7-hydroxycoumarin with formaldehyde and 4-methylpiperazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced at the piperazine moiety to form secondary amines.

    Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 7-keto-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted coumarin derivatives depending on the substituent used.

Scientific Research Applications

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the coumarin core can intercalate with DNA, leading to potential anticancer effects. The compound may also act as a proton-recognition site in pH-sensitive fluorescent probes .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methyl-8-(4-methylpiperazin-1-yl)methylcoumarin: Similar structure but lacks the propyl group.

    7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Similar structure but lacks the propyl group.

    N-(7-hydroxy-4-methyl-8-coumarinyl)-l-alanine: Contains an alanine moiety instead of the piperazine.

Uniqueness

The presence of the propyl group at the 4-position in 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one enhances its lipophilicity and potentially its biological activity compared to similar compounds .

Properties

CAS No.

389077-21-8

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one

InChI

InChI=1S/C18H24N2O3/c1-3-4-13-11-17(22)23-18-14(13)5-6-16(21)15(18)12-20-9-7-19(2)8-10-20/h5-6,11,21H,3-4,7-10,12H2,1-2H3

InChI Key

NBARNRAPUINKJV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O

solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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